molecular formula C13H22N4O4S B1455360 ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate CAS No. 1260986-99-9

ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B1455360
CAS No.: 1260986-99-9
M. Wt: 330.41 g/mol
InChI Key: DDJYEJFTPIOETM-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H22N4O4S and its molecular weight is 330.41 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-4-21-13(18)11-9-14-15-12(11)22(19,20)17-7-5-16(6-8-17)10(2)3/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJYEJFTPIOETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate (CAS Number: 49807393) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N4O4SC_{13}H_{22}N_4O_4S, with a molecular weight of approximately 318.41 g/mol. The compound features a pyrazole ring, a sulfonamide group, and a piperazine moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and memory .
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing piperazine have demonstrated significant activity against hepatocarcinoma cell lines, suggesting that this compound may also possess anticancer properties .
  • Antimicrobial Activity : Some piperazine-based compounds have shown antimicrobial effects, which could be relevant for developing new antibiotics or antifungal agents.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

Activity Type Related Compounds IC50 Values Mechanism
AnticancerPiperazine derivatives (e.g., compound 10g)0.51 - 1.39 µMInduction of apoptosis and ROS elevation
Enzyme InhibitionPiperazine derivativesVariesAcetylcholinesterase inhibition
AntimicrobialVarious piperazine analogsVariesDisruption of microbial cell function

Case Studies

  • Anticancer Activity Study : A study evaluated the anticancer effects of various piperazine derivatives on HepG2 cells. The results showed that certain derivatives led to significant apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels . This suggests that this compound may similarly induce apoptosis in cancer cells.
  • Neuroprotective Effects : Research into piperazine derivatives has highlighted their potential neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases. This could position this compound as a candidate for further investigation in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

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